molecular formula C15H13N3O2 B13523091 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid

Cat. No.: B13523091
M. Wt: 267.28 g/mol
InChI Key: ZMZKYIDKHHNTKU-UHFFFAOYSA-N
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Description

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid is a heterocyclic compound that combines the structural features of both quinoline and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like tetrahydrofuran, followed by cyclization and substitution reactions . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid is unique due to its combination of quinoline and pyrazole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)quinoline-2-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c1-9-12(8-16-18(9)2)11-7-14(15(19)20)17-13-6-4-3-5-10(11)13/h3-8H,1-2H3,(H,19,20)

InChI Key

ZMZKYIDKHHNTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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